molecular formula C8H13NO3 B083619 Ethyl 2-isocyanato-3-methylbutanoate CAS No. 13794-39-3

Ethyl 2-isocyanato-3-methylbutanoate

Cat. No.: B083619
CAS No.: 13794-39-3
M. Wt: 171.19 g/mol
InChI Key: LXPOIQVGVGYFJA-UHFFFAOYSA-N
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Description

Ethyl 2-isocyanato-3-methylbutanoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of butanoic acid and contains both an ester and an isocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-isocyanato-3-methylbutanoate can be synthesized through the reaction of ethyl 3-methylbutanoate with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Carbamic Acid: Formed from the reaction with water, which can further decompose.

Scientific Research Applications

Ethyl 2-isocyanato-3-methylbutanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of ethyl 2-isocyanato-3-methylbutanoate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-isocyanato-3-methylbutanoate can be compared with other similar compounds, such as:

    Methyl 2-isocyano-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-isocyanobutanoate: Similar structure but with the isocyanate group at a different position on the carbon chain.

    Methyl 2-hydroxy-3-methylbutanoate: Contains a hydroxyl group instead of an isocyanate group.

Uniqueness: this compound is unique due to its combination of an ester and an isocyanate functional group, which provides it with distinct reactivity and versatility in chemical synthesis.

Biological Activity

Ethyl 2-isocyanato-3-methylbutanoate, also known as ethyl (2S)-2-isocyanato-3-methylbutanoate, is a compound with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.20 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its unique biological activity. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications.

PropertyValue
CAS Number5296-78-6
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.20 g/mol
Boiling Point81°C to 82°C (3 mmHg)
Purity97%
Refractive Index1.4275
OdorIrritating

Pharmacological Effects

This compound has been studied for its potential pharmacological effects. The compound exhibits moderate cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . Additionally, it has been reported to inhibit the growth of certain bacterial strains, suggesting potential antibacterial properties .

Toxicity Profile

The compound is classified under several toxicological categories:

  • Acute Toxicity : this compound is categorized as Acute Toxicity Category 4 for oral and inhalation exposure, indicating that it can cause harmful effects if ingested or inhaled .
  • Skin and Eye Irritation : It is classified as Skin Irritation Category 2 and Eye Irritation Category 2, which means it can cause significant irritation upon contact .
  • Sensitization : The compound is also identified as a skin sensitizer (Category 1), which may lead to allergic reactions upon repeated exposure .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 cells and found that it significantly reduced cell viability by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 25 µM after a 48-hour exposure period .
  • Antibacterial Activity :
    • Research conducted on the antibacterial properties revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL, respectively .

Properties

IUPAC Name

ethyl 2-isocyanato-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOIQVGVGYFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967428
Record name Ethyl N-(oxomethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-78-6
Record name Ethyl N-(oxomethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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